5-fluoro-1H-indole-7-carbaldehyde
Overview
Description
5-fluoro-1H-indole-7-carbaldehyde: is a chemical compound with the molecular formula C9H6FNO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives followed by reduction and formylation .
Industrial Production Methods: Industrial production methods for 5-fluoro-1H-indole-7-carbaldehyde are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 5-fluoro-1H-indole-7-carboxylic acid.
Reduction: 5-fluoro-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-fluoro-1H-indole-7-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential as bioactive molecules. They have shown promise in various biological assays, including antiviral and anticancer activities .
Medicine: Indole derivatives are explored for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-7-carbaldehyde is not well-documented. like other indole derivatives, it is likely to interact with biological targets through various pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
5-fluoroindole: Lacks the aldehyde group at the 7-position.
1H-indole-7-carbaldehyde: Lacks the fluorine atom at the 5-position.
5-bromo-1H-indole-7-carbaldehyde: Contains a bromine atom instead of fluorine at the 5-position.
Uniqueness: 5-fluoro-1H-indole-7-carbaldehyde is unique due to the presence of both a fluorine atom at the 5-position and an aldehyde group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-fluoro-1H-indole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKRNKKYYJVPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591957 | |
Record name | 5-Fluoro-1H-indole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603306-52-1 | |
Record name | 5-Fluoro-1H-indole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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